molecular formula C9H12N2O3 B11719627 2-(Butan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

2-(Butan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Cat. No.: B11719627
M. Wt: 196.20 g/mol
InChI Key: GKPYJXFEZRIUOD-UHFFFAOYSA-N
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Description

2-(Butan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and biochemistry.

Preparation Methods

Chemical Reactions Analysis

2-(Butan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid undergoes several types of chemical reactions, including:

Scientific Research Applications

2-(Butan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Butan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in DNA synthesis, thereby affecting cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(Butan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can be compared with other pyrimidine derivatives, such as:

    2-(Butan-2-yl)-4,6-dioxo-1,6-dihydropyrimidine: This compound has similar structural features but differs in its oxidation state.

    2-(Butan-2-yl)-6-hydroxy-1,6-dihydropyrimidine-4-carboxylic acid: This derivative has a hydroxyl group instead of a keto group, leading to different chemical reactivity.

    2-(Butan-2-yl)-6-amino-1,6-dihydropyrimidine-4-carboxylic acid: The presence of an amino group introduces different biological activities and applications

These comparisons highlight the unique chemical and biological properties of this compound, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

2-butan-2-yl-6-oxo-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H12N2O3/c1-3-5(2)8-10-6(9(13)14)4-7(12)11-8/h4-5H,3H2,1-2H3,(H,13,14)(H,10,11,12)

InChI Key

GKPYJXFEZRIUOD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=NC(=CC(=O)N1)C(=O)O

Origin of Product

United States

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